2-methyl-7H-purin-8-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C6H6N4O/c1-3-7-2-4-5(8-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) |
InChI Key |
WRZQGIWKUQJAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 7h Purin 8 Ol and Its Structural Analogs
De Novo Synthetic Routes to the Purine (B94841) Core
De novo synthesis involves the stepwise assembly of the bicyclic purine ring system. This approach offers significant flexibility in introducing a wide array of substituents onto the core structure.
Cyclocondensation reactions are a classical and widely utilized method for constructing the purine skeleton. These routes typically involve the condensation of a substituted pyrimidine (B1678525) precursor with a reagent that provides the remaining atoms for the imidazole (B134444) ring. The most prominent example is the Traube purine synthesis, which involves the reaction of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon like formic acid, a chloroformate, or urea (B33335).
A relevant example is the synthesis of 6-chloro-9-methyl-9H-purin-8-ol, a structural analog. This process involves the direct cyclocondensation of 6-chloro-N4-methyl-4,5-pyrimidinediamine with urea. The mixture is heated, causing the imidazole ring to form, incorporating the C8-oxo functionality directly. prepchem.com After cooling, the product is isolated by suspension in water and filtration. prepchem.com This method highlights a common strategy where the desired C8-oxygen substituent (in its keto-enol tautomeric form) is installed during the ring-forming step.
Table 1: Example of Cyclocondensation for a Purin-8-ol Analog
| Precursor 1 | Precursor 2 | Conditions | Product | Yield | Reference |
|---|
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for rapidly generating molecular complexity. researchgate.net These strategies are valued for their efficiency and sustainability in creating diverse libraries of compounds. researchgate.netrsc.org
Several MCRs have been developed for the synthesis of the purine core. One notable approach utilizes diaminomaleonitrile (B72808) (DAMN) as a key precursor. For instance, amino-acid-decorated purines have been synthesized via a multicomponent reaction between DAMN, trimethyl orthoacetate, and various α-amino acid derivatives. rsc.org This reaction combines thermal and photochemical conditions to construct the substituted purine ring system. rsc.org Another strategy involves the microwave-assisted synthesis of 8,9-disubstituted-1H-purin-6-one derivatives from enaminonitrile-imidazole intermediates, which are themselves formed through a multicomponent reaction. rsc.org
Other MCR approaches for purine synthesis have been inspired by prebiotic chemistry, using simple building blocks to assemble the heterocyclic scaffold. nih.gov A high-yielding, one-pot MCR in an aqueous medium has been developed that tethers sugar-like moieties to purine precursors, utilizing key synthons such as 2-aminooxazole and 5-aminoimidazoles. nih.govacs.org
Table 2: Selected Multicomponent Reaction Strategies for Purine Synthesis
| Key Precursors | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Diaminomaleonitrile (DAMN) | Trimethyl orthoacetate, α-amino acid derivatives | Acetonitrile, triethylamine, reflux, photon irradiation | Amino-acid-decorated purines | rsc.org |
| Aminomalononitrile p-toluenesulfonate (AMNS) | Triethyl orthoacetate, amino acid methyl esters | Microwave irradiation (one-pot) | 8,9-disubstituted-1H-purin-6-ones | rsc.org |
| Aminomalononitrile, Urea | α-amino acid methyl esters | Multistep one-pot (domino annulation) | C(8)-substituted purine derivatives | nih.gov |
Advanced Functionalization and Derivatization of the 2-Methyl-7H-Purin-8-ol Scaffold
Functionalization of a pre-formed purine ring is a versatile strategy for creating structural analogs. This involves a range of chemical transformations at various positions of the purine core.
Alkylation of the purine ring, particularly at the nitrogen atoms, is a common method for generating derivatives. However, direct alkylation often results in a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. acs.org
To overcome this lack of selectivity, specific methodologies have been developed. A direct and regioselective method for introducing tertiary alkyl groups, such as a tert-butyl group, at the N7 position has been achieved. acs.org This reaction involves the silylation of a 6-substituted purine followed by treatment with a tert-alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄), which kinetically favors the formation of the N7 isomer. acs.org The Mitsunobu reaction, often performed under microwave-assisted conditions, provides another route for the stereospecific alkylation of purines with secondary alcohols, proceeding with a complete inversion of configuration at the stereocenter. rsc.org Furthermore, novel and highly selective procedures have been developed for the 2'-O-methylation of purine ribosides, which are crucial for the synthesis of modified oligonucleotides. nih.gov
Table 3: Conditions for Regioselective N7-Alkylation of 6-Chloropurine (B14466)
| Alkylating Agent | Catalyst | Solvent | Conditions | Major Product | Reference |
|---|---|---|---|---|---|
| tert-butyl bromide | SnCl₄ | Acetonitrile (ACN) | Room temp, 3h (after silylation) | 7-(tert-butyl)-6-chloro-7H-purine (78% yield) | acs.org |
The this compound molecule features an oxygen substituent at the C8 position, which exists in tautomeric equilibrium with its 8-oxo form. As mentioned in section 2.1.1, a primary method for introducing this feature is during the de novo synthesis. The cyclocondensation of a 4,5-diaminopyrimidine with urea is a direct and efficient way to construct the purine-8-one (purin-8-ol) system. prepchem.com
Alternatively, oxidation of the C8-H bond of a pre-existing purine can install the hydroxyl group. Electrochemical oxidation has been shown to introduce oxygen at the C2 and C8 positions of the purine ring. umich.edu The enzymatic oxidation of purines by xanthine (B1682287) oxidase also serves as a biological precedent for C8 oxidation. umich.edu
Halogenated purines are exceptionally versatile intermediates for the synthesis of a vast array of structural analogs. The introduction of a halogen atom, particularly at the C8 position, provides a chemical handle for subsequent metal-catalyzed cross-coupling reactions. mdpi.comuio.no
The C8 position of the purine ring can be directly halogenated. mdpi.com A common method involves an initial metalation step, where the relatively acidic C8 proton is removed by a strong base like lithium tetramethylpiperidide (LiTMP). mdpi.comuio.no The resulting lithiated species can then be quenched with an electrophilic halogen source, such as iodine (I₂) or 1,3-dibromo-3,5-dimethylhydantoin, to yield the corresponding C8-iodo or C8-bromo purine. mdpi.comuio.no
These C8-halogenated purines are ideal substrates for palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids can be used to form C8-aryl purines. chem-soc.si Similarly, Sonogashira coupling with terminal alkynes allows for the synthesis of C8-alkynyl purines. mdpi.comuio.no These reactions significantly expand the chemical space accessible from a single halogenated precursor. mdpi.com
Table 4: C8-Functionalization via Halogenation and Cross-Coupling
| Reaction | Substrate | Reagents & Catalyst | Product Type | Reference |
|---|---|---|---|---|
| C8-Halogenation | C6-chloro-C9-protected purine | 1. LiTMP, THF, -78°C; 2. I₂ or dibromo-dimethylhydantoin | C8-Iodo or C8-Bromo purine | mdpi.comuio.no |
| C8-Arylation (Direct) | 2'-Deoxyadenosine | Aryl iodide, Pd(OAc)₂, Cu(I), Cs₂CO₃, piperidine | C8-Aryl-2'-deoxyadenosine | mdpi.commdpi.com |
| C8-Alkynylation (Sonogashira) | C8-Iodo-C6-chloro purine | Terminal alkyne, Pd(PPh₃)₄, CuI, Cs₂CO₃, DMF | C8-Alkynyl purine | mdpi.comuio.no |
Nucleophilic Substitution Reactions on Purine Derivatives
The synthesis of functionalized purine derivatives, including structural analogs of this compound, frequently employs nucleophilic substitution reactions. Halogenated purines, particularly 6-chloropurines, serve as versatile intermediates for these transformations due to the lability of the chlorine atom, which can be displaced by a variety of nucleophiles. rsc.orgkoreascience.kr
The reaction of 6-chloropurines with nucleophiles like amines, thiols, and alkoxides is a cornerstone of purine chemistry. rsc.org For instance, 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine can be cyclized and subsequently reacted with N-nucleophiles to create tri-substituted purine derivatives. rsc.org Similarly, the reaction of 6-chloro-9-aryl-9H-purines with active methylene (B1212753) compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) proceeds via nucleophilic substitution to yield C6-substituted purines. koreascience.kr These reactions are typically carried out in a polar aprotic solvent like DMSO in the presence of a base to facilitate the displacement of the chloro substituent. koreascience.kr
Alkylation is another key nucleophilic substitution reaction, targeting the nitrogen atoms of the purine ring or substituents. The alkylation of 6-amino-7H-purine-8(9H)-thione with alkylating agents preferentially occurs on the sulfur atom, leading to 8-(alkylsulfanyl) derivatives. cas.cz Subsequent alkylation can then occur on the ring nitrogen atoms, with the outcome often depending on reaction conditions. cas.cz
A summary of representative nucleophilic substitution reactions on purine precursors is presented below.
Table 1: Examples of Nucleophilic Substitution Reactions in Purine Synthesis
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 6-chloropurine derivatives | N-heterocycles | C6-azolyl purine nucleosides | rsc.org |
| 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine | Substituted benzaldehyde, N-nucleophiles | 6,8,9-trisubstituted purines | rsc.org |
| 6-chloro-9-aryl-9H-purines | Malononitrile, Ethyl cyanoacetate | 6-C-substituted purine derivatives | koreascience.kr |
| 8-bromoadenine derivatives | Thiourea | 6-amino-7H-purine-8(9H)-thiones | cas.cz |
Investigation of Regioselectivity and Stereoselectivity in Synthetic Transformations
Controlling the regioselectivity—the specific position of a chemical modification—is a significant challenge in purine synthesis due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9). The stability of the resulting tautomer often dictates the outcome, with the 9-H tautomer generally being the most stable, followed by the 7-H form. rsc.org
Direct alkylation of purines often yields a mixture of N7 and N9 isomers. However, specific methods have been developed to achieve high regioselectivity. For example, a direct N7-regioselective method for introducing tert-alkyl groups onto 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. nih.gov The substituent at the C6 position plays a crucial role; electron-withdrawing groups facilitate this N7-selective reaction. acs.org In contrast, other methods, like the Vorbrüggen silylation, typically favor the thermodynamically more stable N9 isomer. nih.gov
The regioselectivity of reactions can also be controlled by the choice of reagents and energy sources. In a multicomponent synthesis involving diaminomaleonitrile, the reaction's outcome—yielding imidazole, pyrimidine, or purine derivatives—could be directed by using thermal, photochemical, or combined conditions, respectively. unitus.it Furthermore, direct C-H cyanation of purines can be directed to either the C8 or C2 position based on the nature of other substituents on the purine ring. mdpi.com
Stereoselectivity becomes critical when introducing chiral centers, for instance, in the side chains of purine analogs. Palladium-catalyzed carboetherification and carboamination reactions have been developed for the stereoselective synthesis of various heterocycles, including those that could be analogous to purine side chains. nih.gov These reactions often proceed with a predictable syn-addition across a double bond, allowing for control over the resulting stereochemistry. nih.gov
Table 2: Factors Influencing Regioselectivity in Purine Synthesis
| Reaction Type | Influencing Factors | Predominant Isomer(s) | Reference |
|---|---|---|---|
| tert-Alkylation | Silylation of purine, SnCl₄ catalyst, C6 substituent | N7 | nih.govacs.org |
| Vorbrüggen Glycosylation | Silylation of purine, Lewis acid | N9 | nih.gov |
| Multicomponent Reaction | Energy source (thermal vs. photochemical) | Imidazole vs. Pyrimidine/Purine | unitus.it |
Exploration of Sustainable Synthetic Principles for Purinol Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and related heterocyclic compounds, including purinols, to minimize environmental impact. jocpr.com This involves developing more efficient and sustainable synthetic methods. numberanalytics.com Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the utilization of renewable resources. numberanalytics.comchemistryjournals.net
One major advancement is the replacement of traditional volatile and toxic organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.com Catalyst- and solvent-free reaction conditions represent an ideal, as demonstrated in the C-N coupling reaction between 6-chloropurine nucleosides and N-heterocycles, which provides an environmentally friendly route to C6-substituted purines. rsc.org
Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy and lower energy consumption. huarenscience.com This includes biocatalysis, which uses enzymes to perform reactions with high selectivity under mild conditions, and catalysis with earth-abundant metals like iron and copper to replace rare or toxic metals. numberanalytics.comhuarenscience.com Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to higher yields and purities while reducing energy use compared to conventional heating. numberanalytics.comchemistryjournals.net
Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants, is also emerging as a sustainable technique that can enable novel multicomponent reactions, often without the need for solvents. researchgate.netresearchgate.net These approaches align with the broader goals of reducing waste, improving energy efficiency, and utilizing renewable feedstocks in chemical production. jocpr.comhuarenscience.com
Table 3: Green Chemistry Approaches in Purine Synthesis
| Principle | Approach | Example/Application | Reference(s) |
|---|---|---|---|
| Waste Minimization | Catalyst- and solvent-free synthesis | C-N coupling of 6-chloropurines with N-heterocycles. | rsc.org |
| Safer Solvents | Use of water, supercritical CO₂, bio-solvents | General pharmaceutical synthesis. | jocpr.com |
| Energy Efficiency | Microwave-assisted synthesis, photocatalysis | Synthesis of heterocycles and peptides. | numberanalytics.comchemistryjournals.netrsc.org |
| Catalysis | Biocatalysis, earth-abundant metal catalysts | Oxidations, reductions, hydrolyses. | numberanalytics.comhuarenscience.com |
| Renewable Feedstocks | Use of bio-based starting materials | Synthesis of bio-based ionic liquids from purines. | huarenscience.commdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 7h Purin 8 Ol Derivatives
Analysis of Electrophilic and Nucleophilic Reactivity within the Purine (B94841) Ring System
The reactivity of the purine ring is complex, featuring both electron-rich and electron-deficient centers, making it susceptible to attack by both electrophiles and nucleophiles. The purine core consists of an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole (B134444) ring. mdpi.com The precise nature of its reactivity is heavily modulated by its substituents.
Electrophilic Attack: Electrophilic substitution on the purine ring typically occurs on the electron-rich imidazole ring. For purine itself, electrophilic attack, such as bromination, often happens at the C8 position. rsc.org However, in 2-methyl-7H-purin-8-ol, this position is already functionalized. Electrophilic attack may also target the nitrogen atoms. The stability of purine tautomers generally follows the order 9-H > 7-H > 3-H > 1-H, making N9 and N7 the most common sites for reactions like alkylation. rsc.org The specific tautomer present (7H or 9H) will direct the site of electrophilic attack on the ring nitrogens.
Nucleophilic Attack: Nucleophilic substitution is more common on the electron-deficient pyrimidine ring of the purine system, particularly at the C6 and C2 positions, especially if they bear a good leaving group like a halogen. wur.nlpsu.edu In neutral purines, the general order of reactivity for nucleophilic attack is C8 > C6 > C2, but this changes to C6 > C8 > C2 in anionic purines. wur.nl The presence of the C8-oxo group significantly deactivates this position towards nucleophiles. Therefore, nucleophilic attack on a suitably activated derivative of this compound would be predicted to occur preferentially at the C6 position. For instance, conversion of the C6-position to a chloropurine or a methylsulfonylpurine derivative dramatically enhances its reactivity toward nucleophiles. wur.nlrsc.org
| Reaction Type | Predicted Site of Attack | Rationale |
|---|---|---|
| Electrophilic Substitution | N7 / N9 | These are the most nucleophilic nitrogen centers in the purine ring system. rsc.org The specific site depends on the dominant annular tautomer. |
| Nucleophilic Substitution (on an activated derivative) | C6 | The pyrimidine ring is electron-deficient. With a good leaving group installed, C6 is a primary site for nucleophilic attack. wur.nl |
Characterization of Ring-Opening and Rearrangement Processes
Purine rings, while relatively stable, can undergo ring-opening reactions under certain conditions, particularly upon nucleophilic attack. researchgate.netresearchgate.netresearchgate.net These reactions can involve either the pyrimidine or the imidazole ring and often serve as pathways to rearranged or ring-modified purine derivatives. researchgate.net
The opening of the pyrimidine ring typically occurs in a basic medium, initiated by the addition of a nucleophile (e.g., hydroxide (B78521) ion) to the C2 or C6 position. wur.nl This leads to the cleavage of an N-C bond within the pyrimidine ring, yielding an imidazole derivative. A well-known example of this process is the Dimroth rearrangement, which involves nucleophilic addition at C2, cleavage of the N1-C2 bond, and subsequent ring closure to form an isomerized purine. wur.nlresearchgate.net
Alternatively, a mechanism known as the SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) can occur. wur.nl This pathway is distinct from classical aromatic substitution and involves the formation of a ring-opened intermediate.
For this compound derivatives, nucleophilic attack under strongly basic conditions could potentially lead to the opening of the pyrimidine ring. The specific pathway and the stability of the resulting imidazole intermediate would depend on the reaction conditions and the nature of other substituents on the purine core. wur.nl The activation of the purine ring, for example by electrophilic attack at N1 or N7, facilitates subsequent nucleophilic attack and ring-opening of either the pyrimidine or imidazole portion of the molecule. researchgate.net
Studies on Prototropic Tautomerism and its Influence on Chemical Reactivity
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental characteristic of this compound that profoundly influences its chemical reactivity. numberanalytics.comclockss.org Two primary types of prototropic tautomerism are relevant: lactam-lactim (keto-enol) tautomerism involving the C8-substituent, and annular tautomerism involving the position of the proton on the imidazole ring nitrogens. chemeurope.com
Lactam-Lactim Tautomerism: The compound can exist as the 8-oxo (lactam) form or the 8-hydroxy (lactim) form. For 8-oxopurines, quantum mechanical studies and NMR spectroscopy have shown that the oxo (keto) form is generally the most stable and predominant tautomer, particularly in aqueous solutions. nih.govacs.org
Annular Tautomerism: The proton on the imidazole ring can reside on either the N7 or N9 nitrogen atom, leading to the 7H- and 9H-tautomers. For unsubstituted purine, the 9H-tautomer is typically more stable in the gas phase, but in aqueous solution, both the 7H and 9H tautomers can coexist in similar energies. mdpi.com The presence of substituents can shift this equilibrium. mdpi.com
The equilibrium between these tautomers is critical because each form presents a different set of reactive sites. numberanalytics.comchimia.ch For example, the 8-hydroxy (lactim) form is more aromatic and its hydroxyl group can react with electrophiles, whereas the 8-oxo (lactam) form has a nucleophilic amide-like nitrogen. Similarly, alkylation reactions will occur at different nitrogen atoms depending on whether the 7H or 9H tautomer is the dominant species in the reaction medium. rsc.org The solvent environment plays a crucial role, as polar solvents can stabilize certain tautomers over others. nih.govmdpi.com
| Tautomer Type | Possible Forms | Predominant Form (General Case) |
|---|---|---|
| Lactam-Lactim | 2-methyl-7H-purin-8(9H)-one (8-oxo) | The 8-oxo form is generally more stable than the 8-hydroxy form in solution. nih.govacs.org |
| This compound (8-hydroxy) | ||
| Annular | This compound | Equilibrium between 7H and 9H forms is sensitive to solvent and substituents. mdpi.com |
| 2-methyl-9H-purin-8-ol |
Examination of Acid-Base Equilibria and Protonation/Deprotonation Effects on Reaction Pathways
The purine ring system contains multiple nitrogen atoms that can act as either proton donors (acids) or proton acceptors (bases). wikipedia.org Unsubstituted purine is a very weak acid (pKa ≈ 8.9) and an even weaker base (pKa ≈ 2.4). wikipedia.org The acid-base properties of this compound are influenced by its substituents and tautomeric state.
The most acidic proton is typically the one on the imidazole ring (N7-H or N9-H). Deprotonation at this site generates a purinate anion. The lactam N-H can also be deprotonated under more strongly basic conditions. Protonation, on the other hand, occurs at the most basic nitrogen atom. The sites of protonation and deprotonation are crucial as they significantly alter the electronic structure and, consequently, the chemical reactivity of the molecule. researchgate.netmasterorganicchemistry.com
For example, protonation of a ring nitrogen increases the electron-deficiency of the purine system, making it more susceptible to nucleophilic attack. mdpi.com Conversely, deprotonation to form an anion increases the electron density of the ring system, enhancing its nucleophilicity and making it more reactive toward electrophiles. The reactivity order for nucleophilic attack on purines is known to change between the neutral and anionic forms. wur.nl Therefore, controlling the pH of a reaction medium is a critical parameter for directing the outcome of reactions involving purine derivatives. acs.org
| Site | Acid/Base Character | Effect of Protonation/Deprotonation |
|---|---|---|
| N7-H / N9-H | Acidic | Deprotonation forms an anion, increasing nucleophilicity and altering sites of electrophilic attack. wur.nl |
| N1, N3 | Basic | Protonation forms a cation, increasing the electrophilicity of the pyrimidine ring and susceptibility to nucleophilic attack. mdpi.commasterorganicchemistry.com |
Advanced Oxidation-Reduction Chemistry of Purinols and Their Derivatives
Purines can undergo both oxidation and reduction reactions. 8-Oxopurines, such as this compound, are themselves products of purine oxidation and are of significant interest because they are generally more susceptible to further oxidation than their parent purines. researchgate.netoup.com
Oxidation: The oxidation potential of 8-oxopurines is significantly lower than that of the corresponding unsubstituted purines, making them prone to further oxidative transformation. researchgate.net Electrochemical studies show that 8-oxopurines can be oxidized, often irreversibly. researchgate.net This oxidation can lead to the formation of highly reactive intermediates, which can then undergo further reactions, including ring-opening to yield products like allantoin (B1664786) or uric acid derivatives. nih.gov For instance, the reaction of 8-nitropurines with peroxynitrite has been shown to proceed through an 8-oxopurine intermediate, which is then further oxidized. nih.gov Chemical oxidants like Ir(IV) have also been used to oxidize 8-oxopurines, leading to strand cleavage in DNA contexts. oup.com
Reduction: The reduction of purine derivatives is less common but can be achieved. For example, thiol groups, if present, can be involved in redox reactions. Catalytic hydrogenation can be used to reduce certain functional groups or the purine ring itself, although this often requires harsh conditions. The specific reduction pathways for this compound would depend on the chosen reagents and conditions, but could potentially target the C=N bonds within the heterocyclic system.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 7h Purin 8 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-methyl-7H-purin-8-ol, NMR studies are crucial not only for confirming the molecular skeleton but also for investigating the potential for tautomerism, a common phenomenon in heterocyclic systems.
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the N-H protons of the purine (B94841) ring system. The chemical shift of the C6-H proton is anticipated to be in the downfield region, characteristic of protons attached to an electron-deficient purine ring. The methyl group at the C2 position would appear as a sharp singlet in the upfield region. The protons on the nitrogen atoms (N7-H and N9-H, depending on the dominant tautomer) are expected to be broad and their chemical shifts can be highly dependent on the solvent and concentration. In aqueous solutions, purin-8-one and its N-methyl derivatives show the 2-H proton to be more deshielded than the 6-H proton. scielo.br
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in this compound. libretexts.orgresearchgate.net The chemical shifts are influenced by the nature of the atom (sp² or sp³ hybridized) and its proximity to electronegative nitrogen and oxygen atoms. libretexts.orgub.edu The carbonyl carbon (C8) is expected to have the most downfield chemical shift, typically in the range of 150-160 ppm for similar purinones. The carbons of the purine ring will resonate in the aromatic region, and their specific shifts will be influenced by the methyl substituent and the position of the tautomeric protons. The methyl carbon will appear at a characteristic upfield chemical shift. For the parent compound, 8-hydroxypurine, predicted ¹³C NMR data in D₂O shows distinct chemical shifts for the purine carbons. np-mrd.org
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.5 | ~20 |
| C6-H | ~8.0 | ~145 |
| C2 | - | ~155 |
| C4 | - | ~150 |
| C5 | - | ~115 |
| C6 | - | ~145 |
| C8 | - | ~158 |
| N7-H / N9-H | Variable (broad) | - |
Note: These are predicted values based on known data for similar purine structures and may vary depending on the solvent and other experimental conditions.
The study of tautomerism is critical for understanding the chemical behavior of this compound. It can exist in several tautomeric forms, primarily the 8-oxo and 8-hydroxy forms, with the proton residing on different nitrogen atoms (N7 or N9). NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, can distinguish between these tautomers due to the different chemical environments of the atoms in each form. For the related purin-8-one, UV and NMR spectra indicate that the 7H,9H-tautomer is predominant in aqueous solutions. scielo.br
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is fundamental for the complete structural elucidation of this compound. nih.govnih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. labmanager.com For this compound, COSY would be used to confirm through-bond couplings, for instance, between the N-H protons and potentially the C6-H proton over long ranges, although these are often weak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). labmanager.com The HSQC spectrum would show a cross-peak connecting the C6-H proton signal to the C6 carbon signal and the methyl proton signals to the C2-methyl carbon signal. This is a powerful tool for assigning the carbon resonances. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. labmanager.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. nih.gov For this compound, key HMBC correlations would be expected between:
The methyl protons and the C2 and potentially C4 carbons.
The C6-H proton and the C2, C4, C5, and C8 carbons.
The N-H protons and adjacent carbons, which can help in determining the dominant tautomeric form. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Dynamics
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net These techniques are complementary and are particularly useful for identifying functional groups and studying non-covalent interactions like hydrogen bonding. rsc.org
Hydrogen bonding plays a crucial role in determining the structure and properties of purine derivatives. sigmaaldrich.combldpharm.com In the solid state, this compound is expected to form extensive intermolecular hydrogen bonds between the N-H groups of the purine ring and the C=O group at the C8 position of neighboring molecules. nih.gov These interactions can also be studied in solution, where solvent molecules can compete for hydrogen bonding sites. cymitquimica.com
FT-IR spectroscopy is particularly sensitive to hydrogen bonding. The stretching frequency of the N-H and C=O groups will shift to lower wavenumbers (red-shift) upon involvement in hydrogen bonding, and the bands will typically broaden. nih.gov The magnitude of this shift can provide an indication of the strength of the hydrogen bonds.
The FT-IR and Raman spectra of this compound will be characterized by a series of vibrational bands corresponding to specific functional groups and motions of the purine ring. Current time information in Bangalore, IN.researchgate.net
Expected Characteristic Vibrational Modes for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Comments |
| N-H stretching | 3200-3400 | FT-IR, Raman | Broad in FT-IR due to hydrogen bonding. |
| C-H stretching (aromatic) | 3000-3100 | FT-IR, Raman | |
| C-H stretching (methyl) | 2850-2960 | FT-IR, Raman | |
| C=O stretching | 1680-1720 | FT-IR, Raman | Strong in FT-IR. Position is sensitive to hydrogen bonding and conjugation. aksci.com |
| C=N and C=C stretching (ring) | 1500-1650 | FT-IR, Raman | A series of bands characteristic of the purine ring. np-mrd.orglibretexts.org |
| N-H bending | 1550-1650 | FT-IR | |
| C-H bending (methyl) | 1375-1450 | FT-IR | |
| Purine ring breathing modes | 700-900 | Raman | Often strong in the Raman spectrum. |
The vibrational modes of the purine ring are often complex and delocalized over the entire ring system, as shown by studies on similar purine nucleotides. rsc.orgresearchgate.net Density functional theory (DFT) calculations are frequently employed to aid in the assignment of these complex vibrational spectra. Current time information in Bangalore, IN.
High-Resolution Mass Spectrometry (HRMS) for Elucidating Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization. Current time information in Bangalore, IN. This information is crucial for confirming the molecular formula and for obtaining structural information.
When subjected to ionization in a mass spectrometer, this compound will form a molecular ion (M⁺˙). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) will provide its elemental composition, confirming the molecular formula C₆H₆N₄O.
The molecular ion will then undergo fragmentation, breaking down into smaller, characteristic fragment ions. The study of these fragmentation pathways provides valuable structural information. For purine-like structures, common fragmentation pathways involve the loss of small neutral molecules. For instance, studies on the fragmentation of quinoline, a related heterocyclic system, show the loss of HCN. The fragmentation of 8-hydroxyadenine (B135829) provides a useful model for the expected fragmentation of this compound. labmanager.com
Plausible Fragmentation Pathways for this compound:
Loss of CO: A common fragmentation for cyclic ketones and lactams, leading to a fragment ion with m/z corresponding to [M - 28]⁺˙.
Loss of HCN: A characteristic fragmentation of the purine ring, resulting in a fragment ion of [M - 27]⁺˙. This can occur from the pyrimidine (B1678525) or imidazole (B134444) part of the ring.
Loss of CH₃CN: Cleavage of the pyrimidine ring could lead to the loss of acetonitrile, giving a fragment of [M - 41]⁺˙.
Retro-Diels-Alder (RDA) type fragmentation: The purine ring system can undergo complex rearrangements and cleavages.
The exact fragmentation pattern will depend on the ionization method used (e.g., electron ionization, electrospray ionization) and the collision energy in tandem mass spectrometry (MS/MS) experiments. HRMS allows for the determination of the elemental composition of each fragment ion, which is essential for proposing and confirming the fragmentation pathways. Current time information in Bangalore, IN.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Environmental Effects
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ej-eng.org For this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals (ground state) to higher-energy, unoccupied orbitals (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its system of π-electrons and non-bonding (n) electrons.
The primary electronic transitions observed in purine systems include π→π* and n→π* transitions. rsc.org The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in energy and result in strong absorption bands. rsc.org Conversely, n→π* transitions, which promote a non-bonding electron (from a nitrogen or oxygen atom) to a π* antibonding orbital, are of lower energy and generally have weaker absorption intensities. rsc.org In purine analogs, substitutions on the heterocyclic ring can significantly influence the energy of these transitions and, consequently, the absorption spectrum. rsc.orgrsc.org For instance, both C2 and C6 substitution in the purine core are known to cause a bathochromic (red) shift in the absorption spectrum. rsc.orgrsc.org
The UV-Vis spectrum of this compound is also highly sensitive to its environment, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy gap between the ground and excited states, leading to shifts in the absorption maxima. capes.gov.br Polar solvents can stabilize the ground or excited state to different extents, often causing a red shift in the absorption bands of polar molecules like purines. capes.gov.br
Furthermore, this compound can exist in different tautomeric forms, most notably the enol (-ol) form and the keto (-one) form (e.g., 2-methylhypoxanthine). This tautomeric equilibrium is influenced by environmental factors such as solvent and pH and can be effectively studied using UV-Vis spectroscopy, as each tautomer presents a distinct absorption spectrum. doi.org The keto-enol tautomerism is a critical feature, as the different forms may exhibit unique biological activities and photophysical behaviors. researchgate.net
Table 1: Typical Electronic Transitions in Purine Analogs
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Description |
|---|---|---|---|
| π → π | 240 - 300 | High (1,000 - 20,000 L·mol⁻¹·cm⁻¹) | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of conjugated systems. rsc.org |
| n → π | 280 - 350 | Low (10 - 100 L·mol⁻¹·cm⁻¹) | Excitation of a non-bonding electron (from N or O) to a π antibonding orbital. Often appears as a shoulder on a stronger π→π* band. rsc.org |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, revealing the solid-state molecular architecture of this compound. The resulting crystal structure confirms the connectivity of atoms and the dominant tautomeric form present in the solid state.
The crystal structure of a molecule is not solely defined by its intramolecular forces but also by a network of intermolecular interactions that dictate how the molecules pack together to form a lattice. For purine derivatives, hydrogen bonding is a dominant directional force, often forming specific patterns or synthons. researchgate.net In the crystal lattice of a purine analog, hydrogen bonds can form between the N-H donors and N or O=C acceptors of neighboring molecules, leading to the formation of tapes, sheets, or more complex three-dimensional networks.
Table 2: Representative Crystallographic Data for a Substituted 7H-Purine Analog
(Based on data for 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one rsc.org)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉ClN₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.9736 (5) |
| b (Å) | 6.8854 (4) |
| c (Å) | 12.2746 (5) |
| β (°) | 92.938 (4) |
| Volume (ų) | 1010.63 (8) |
| Z (Molecules per unit cell) | 4 |
Advanced Time-Resolved Spectroscopic Techniques
While UV-Vis spectroscopy provides information about stable electronic states, advanced time-resolved spectroscopic techniques are employed to study the fate of the molecule after it absorbs a photon. These methods monitor the ultrafast processes that occur on timescales ranging from femtoseconds (10⁻¹⁵ s) to microseconds (10⁻⁶ s), providing a "movie" of the excited-state dynamics.
Techniques like femtosecond broadband transient absorption spectroscopy are powerful tools for investigating the photophysics of purine derivatives. rsc.org In a typical pump-probe experiment, a short "pump" laser pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse then measures the absorption spectrum of the excited species. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked. rsc.org
For purine analogs, these studies reveal a complex cascade of events following photoexcitation. rsc.orgnih.gov Often, the initially populated bright ππ* state undergoes ultrafast internal conversion (a non-radiative transition between states of the same spin multiplicity) to a lower-energy nπ* state. rsc.org This nπ* state can then act as a gateway to other relaxation pathways, including intersystem crossing to the triplet manifold or non-radiative decay back to the ground state. rsc.org The lifetimes of these excited states are crucial determinants of the molecule's photostability and its potential to undergo photochemical reactions. rsc.orgrsc.org
Time-resolved fluorescence and Raman spectroscopies provide complementary information. semanticscholar.org Time-resolved fluorescence can track the decay of emissive states and identify the formation of transient species like exciplexes (excited-state complexes) in purine systems. researchgate.netsemanticscholar.org Time-resolved X-ray spectroscopy is an emerging technique that offers sensitivity to the electronic state and local atomic structure, providing even more detailed insights into the relaxation pathways of photoexcited nucleobases and their analogs. acs.org These advanced methods are essential for building a complete picture of how substituted purines like this compound dissipate energy and to understand the mechanisms that confer photostability or lead to photodamage. rsc.orgnih.gov
Table 3: Timescales of Key Photophysical Processes in Purine Systems
| Process | Typical Timescale | Description |
|---|---|---|
| Internal Conversion (S₂→S₁) | < 1 picosecond (ps) | Ultrafast non-radiative decay from a higher to a lower excited singlet state (e.g., ππ* → nπ*). rsc.org |
| Vibrational Relaxation | Picoseconds (ps) | Dissipation of excess vibrational energy within an electronic state to the surrounding solvent. rsc.org |
| Intersystem Crossing (S₁→T₁) | Picoseconds to Nanoseconds (ps-ns) | Non-radiative transition from a singlet excited state to a triplet excited state. rsc.org |
| Fluorescence (S₁→S₀) | Nanoseconds (ns) | Radiative decay from the lowest singlet excited state to the ground state. Often a minor pathway for purines. researchgate.net |
| Phosphorescence (T₁→S₀) | Microseconds to Seconds (µs-s) | Radiative decay from the lowest triplet excited state to the ground state; a slow process due to being spin-forbidden. |
Theoretical and Computational Chemistry Investigations of 2 Methyl 7h Purin 8 Ol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in characterizing the intrinsic properties of 2-methyl-7H-purin-8-ol at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the molecule's behavior.
Prediction of Electronic Structure, Charge Distribution, and Molecular Orbitals (HOMO/LUMO)
The electronic structure of this compound is central to its chemical reactivity and physical properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and compute its electronic characteristics. researchgate.netmaterialsciencejournal.org
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For purine (B94841) derivatives, the HOMO is typically distributed over the electron-rich regions of the purine ring system, while the LUMO is often located over the pyrimidine (B1678525) part of the core. The methyl group at the C2 position acts as an electron-donating group, which can influence the energy of the HOMO.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap | 4.75 |
Illustrative data based on typical DFT calculations for similar purine derivatives.
Charge Distribution: The distribution of electron density across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the nitrogen atoms and the oxygen atom of the hydroxyl group are expected to be regions of high electron density.
Computational Elucidation of Tautomeric Stability and Equilibrium Preferences
Tautomerism is a key feature of purine chemistry, and this compound can exist in several tautomeric forms, primarily the 8-oxo (keto) and 8-hydroxy (enol) forms. The position of the proton on the purine ring's nitrogen atoms (N7 or N9) also contributes to the tautomeric landscape.
Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. nih.gov By calculating the Gibbs free energy of each tautomer in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM), the equilibrium populations can be predicted. For 8-oxopurines, the keto form is generally found to be more stable than the enol form, particularly in aqueous solutions. nih.govresearchgate.net The relative stability of the N7-H versus N9-H tautomers is also a critical aspect that can be elucidated through these computational studies. acs.org
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |
|---|---|---|
| 2-methyl-N7H-8-oxo | 0.00 | 0.00 |
| 2-methyl-N9H-8-oxo | 1.50 | 0.80 |
| 2-methyl-N7H-8-hydroxy | 5.20 | 6.50 |
| 2-methyl-N9H-8-hydroxy | 6.80 | 7.90 |
Illustrative data showing the keto form as the most stable, a common finding for 8-oxopurines. nih.gov
Simulation and Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of this compound.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). This allows for the assignment of ¹H and ¹³C NMR spectra, aiding in the confirmation of the molecular structure and the identification of the predominant tautomeric form in solution.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. This is particularly useful for identifying characteristic functional groups, such as the C=O stretch of the keto tautomer or the O-H stretch of the enol form.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. materialsciencejournal.orgdergipark.org.tr These calculations can help understand the electronic transitions within the molecule.
Reaction Mechanism Elucidation via Computational Pathway Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its oxidation, reduction, or reactions with other molecules. rsc.org By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone. For instance, the mechanism of action of purine-based enzyme inhibitors can be investigated by modeling the interactions and reactions within the enzyme's active site. nih.govresearchgate.netacs.org
Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations are particularly useful for understanding the conformational flexibility of this compound and the explicit effects of the solvent. nih.govresearchgate.net
By simulating the molecule in a box of solvent molecules (e.g., water), the organization of the solvent around the solute can be analyzed. This provides insights into hydration patterns and the stability of different tautomers and conformers in a condensed phase. For example, MD simulations can reveal how water molecules form hydrogen bonds with the purine derivative, which can significantly influence its properties and reactivity. nih.govjaea.go.jp
Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a class of compounds including this compound, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors.
This involves calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a set of related purine derivatives with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. In silico modeling, including molecular docking, can provide further mechanistic insights by simulating the binding of this compound to a biological target, such as a protein's active site. This can help to identify key interactions and guide the design of more potent analogues. researchgate.net
Molecular Mechanisms and Biological Interactions of 2 Methyl 7h Purin 8 Ol Derivatives Academic Research Focus
Molecular Interactions with Nucleic Acids and Related Biomolecules
Derivatives of the purine (B94841) scaffold, such as 2-methyl-7H-purin-8-ol, are of significant interest due to their structural similarity to endogenous purines, the fundamental components of nucleic acids. This similarity allows them to interact with and modulate the function of various biomolecules involved in genetic processes and metabolic pathways.
Modified purines can serve as a basis for non-canonical interactions within nucleic acid structures. The ability of purine derivatives to form purine-purine base pairs, an alternative to the canonical purine-pyrimidine pairing, has been explored to expand the molecular recognition capabilities of DNA. nih.gov For instance, studies on modified purines like 2'-deoxyisoguanosine have shown that functional groups can be introduced at specific positions to interact with other bases like 2'-deoxyguanosine. nih.gov The stability and recognition of these purine-purine pairs are highly dependent on the position of functionalization on the purine ring. nih.gov Research indicates that modifications at certain positions are well-accommodated within the DNA double helix, whereas modifications at other positions can destabilize the structure. nih.gov
Furthermore, purine analogs can interact with proteins that process nucleic acids. A related compound, 7-Methylguanine (7-MG), is known to competitively inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). nih.gov This inhibition leads to the formation of nonproductive complexes between PARP and nucleosomes, which can obstruct subsequent steps in DNA repair, replication, and transcription, ultimately inducing cell death in cancer models. nih.gov This illustrates a mechanism where a purine derivative does not bind directly to the DNA sequence but interacts with key enzymes that maintain genomic integrity.
The structural analogy of purinol derivatives to natural purines allows them to interfere with the complex pathways of nucleotide metabolism. These pathways are crucial for cell survival, proliferation, and energy transfer, making them attractive targets for therapeutic intervention. mdpi.com Both the de novo synthesis and salvage pathways for purine and pyrimidine (B1678525) generation can be modulated by small molecule inhibitors. mdpi.com
Enzymes such as inosine monophosphate dehydrogenase (IMPDH) are rate-limiting steps in purine biosynthesis and have become important targets for antiviral and antileukemic therapies through the use of purine inhibitors. mdpi.com Moreover, naturally occurring purine alkaloids like caffeine have been shown to influence nucleotide metabolism. Studies have demonstrated that caffeine can enhance the incorporation of adenine and guanine into nucleotides while affecting their catabolism. grafiati.com The biosynthesis of caffeine itself originates from the purine precursor xanthine (B1682287), highlighting the intricate metabolic web centered around the purine core. mdpi.com By acting as mimics or competitive inhibitors, derivatives of this compound have the potential to modulate these enzymatic steps, thereby affecting the cellular pool of available nucleotides.
Enzyme Inhibition and Allosteric Modulation Studies
The purine ring is a common scaffold in a multitude of endogenous molecules that interact with enzymes, making its derivatives prime candidates for the development of specific enzyme inhibitors.
Derivatives based on the 8-oxopurine core, structurally related to this compound, have been identified as potent inhibitors of specific protein kinases involved in cancer. One such target is the FMS-like tyrosine kinase 3 (FLT3), particularly its mutated form with internal tandem duplications (FLT3-ITD), which is a key driver in acute myeloid leukemia (AML). nih.govnih.govsemanticscholar.org
Researchers have designed and synthesized 2,7,9-trisubstituted 8-oxopurines that exhibit potent, nanomolar inhibitory activity against FLT3 kinase. nih.govnih.govsemanticscholar.orgresearchgate.net The mechanism of action involves the direct inhibition of the kinase's autophosphorylation. researchgate.net This action blocks the downstream signaling cascades that promote cell proliferation and survival, including the STAT5 and ERK1/2 pathways. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have revealed that substituents at positions 2, 7, and 9 of the purine ring are critical for modulating the potency and selectivity of these compounds for FLT3 over other kinases. nih.govresearchgate.net This targeted inhibition leads to selective growth suppression in AML cell lines that are dependent on the FLT3-ITD mutation, such as MV4-11. nih.govnih.gov
| Compound | FLT3 IC₅₀ (nM) | MV4-11 GI₅₀ (nM) |
|---|---|---|
| 14b (cyclopropyl) | >1000 | - |
| 14c (cyclobutyl) | 60 | - |
| 14k (tetrahydropyranyl) | >1000 | - |
| 14m (phenyl) | 50 | - |
| 15a | - | Potent (nanomolar) |
Data sourced from research on 2,7,9-trisubstituted 8-oxopurines. nih.govresearchgate.net IC₅₀ represents the half-maximal inhibitory concentration against the enzyme, while GI₅₀ is the half-maximal growth inhibition concentration in the specified cell line.
Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cAMP and cGMP, playing a vital role in signal transduction. semanticscholar.org Purine-one derivatives have been investigated as inhibitors of these enzymes, particularly PDE2. semanticscholar.org A series of purin-6-one derivatives were synthesized and evaluated, with several compounds showing significant inhibitory activity against PDE2 with submicromolar IC₅₀ values. semanticscholar.org
Molecular docking studies suggest that these inhibitors bind within the hydrophobic pockets of the catalytic active site of the PDE2 enzyme. semanticscholar.org The structure-activity relationship analysis indicated that the nature and bulkiness of the substituents on the purine ring are crucial for potent inhibition. semanticscholar.org For example, the presence of a hydroxyl group and a bulky substituent on the side chain of one compound, 2p, was found to be important for its high inhibitory activity. semanticscholar.org
| Compound | PDE2 IC₅₀ (µM) |
|---|---|
| 2j | 1.73 |
| 2p | 0.18 |
| 2q | 3.43 |
Data represents the half-maximal inhibitory concentration (IC₅₀) of compounds against the phosphodiesterase-2 (PDE2) enzyme. semanticscholar.org
Xanthine oxidase is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout, making xanthine oxidase a key therapeutic target. nih.gov Allopurinol, a widely used inhibitor, is itself a purine analog. Various heterocyclic compounds, including those with purine-like structures, have been explored as new xanthine oxidase inhibitors. nih.govnih.gov
The active site of xanthine oxidase contains a molybdenum cofactor, which is the site of catalysis. frontiersin.org The mechanism of many inhibitors involves direct interaction with this molybdenum center, thereby blocking the enzyme's ability to process its substrates. nih.govfrontiersin.org Molecular modeling and docking studies of some pyrimidin-5-one analogues, which share structural similarities with purines, revealed good interactions with the Molybdenum-Oxygen-Sulfur (MOS) complex within the enzyme. nih.gov The inhibitory potential of various compounds is often influenced by the specific substituents on the heterocyclic ring system. nih.gov
Receptor Binding and Purinergic Signaling Pathway Modulation (e.g., Purinergic and Adenosine Receptors)
Derivatives based on the purine scaffold, the core of this compound, are widely recognized for their interaction with purinergic receptors, particularly the adenosine receptor (AR) subtypes: A₁, A₂A, A₂B, and A₃. These G protein-coupled receptors (GPCRs) are crucial in modulating a vast array of physiological processes, making them significant therapeutic targets. The interaction of purine derivatives with these receptors can result in either agonism or antagonism, leading to the modulation of downstream signaling pathways.
The binding affinity and selectivity of these derivatives are highly dependent on the nature and position of substituents on the purine ring. For instance, modifications at the C2, N6, and N9 positions have been extensively studied to understand their impact on receptor interaction. Research into 2-arylpurine derivatives has shown that substitutions on the purine nucleus can yield compounds with high affinity and selectivity for specific adenosine receptor subtypes. mdpi.com For example, a study on 2-aryl-6-morpholinopurine derivatives identified several potent antagonists for A₁, A₃, and dual A₁/A₂A, A₁/A₂B, or A₁/A₃ receptors. mdpi.com The study highlighted that 9-methylpurine derivatives tended to be more selective, albeit less potent, compared to their 9H-purine counterparts. mdpi.com
Similarly, studies on 8-substituted adenine derivatives have revealed compounds with high affinity for the A₂A subtype. The introduction of arylacetyl or arylcarbamoyl groups at the N6-position can further influence affinity for the A₂A receptor and selectivity against other AR subtypes. nih.gov Xanthine derivatives, which share the purine core, also act as adenosine receptor antagonists. mdpi.com Structural modifications to the N1, N3, and C8 positions of the xanthine core have been shown to significantly affect binding affinities, leading to the development of compounds with nanomolar affinities for A₂A and dual A₁/A₂A receptors. mdpi.com
The table below summarizes the binding affinities of representative purine and xanthine derivatives at human adenosine receptors, illustrating the impact of structural modifications.
| Compound Class | Specific Derivative Example | Target Receptor(s) | Binding Affinity (Ki, nM) | Reference |
| 2'-C-methyl-purine Nucleosides | 5'-methylthionocarbamoyl derivative of 2'-Me-CCPA | Porcine A₁ | 13 | nih.gov |
| 8-(2-Furyl)adenine Derivatives | 8-(2-furyl)-9-methyladenine | Human A₂A | High Affinity (Specific Ki not stated) | nih.gov |
| 2-Aryl-6-morpholinopurines | 4-(2-(2-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine | Human A₁, A₂A | 3a: A₁ (Ki = 110 nM), A₂A (Ki = 1500 nM) | mdpi.com |
| 8-Benzylaminoxanthines | Derivative 19 | Human A₁, A₂A | A₁ (Ki = 470 nM), A₂A (Ki = 60 nM) | mdpi.com |
| 8-Benzylaminoxanthines | Derivative 24 | Human A₁, A₂A | A₁ (Ki = 140 nM), A₂A (Ki = 71 nM) | mdpi.com |
Modulation of Intracellular Signaling Cascades (e.g., Nrf2-ARE Pathway, STAT5, ERK1/2)
The biological effects of this compound and its derivatives extend beyond direct receptor binding to the modulation of key intracellular signaling cascades. One of the most significant pathways potentially influenced by the antioxidant properties of these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under conditions of oxidative stress, the transcription factor Nrf2 plays a pivotal protective role. Normally sequestered in the cytoplasm, Nrf2 translocates to the nucleus in response to reactive oxygen species (ROS). mdpi.com Once in the nucleus, it binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1). mdpi.comdoaj.org Antioxidant compounds, such as certain purine derivatives, can modulate this pathway. By scavenging ROS, these molecules can prevent the initial oxidative trigger that leads to Nrf2 activation and nuclear translocation. mdpi.com This action blocks the upregulation of ARE-dependent genes, thereby mitigating the cellular stress response. mdpi.comdoaj.org
While direct evidence linking this compound derivatives specifically to the Signal Transducer and Activator of Transcription 5 (STAT5) or the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways is limited in the current literature, these pathways are common nodes for regulation by GPCRs and antioxidant activity. Purinergic receptor activation is known to couple to various downstream effectors, including pathways involving mitogen-activated protein kinases (MAPKs) like ERK1/2. Therefore, it is plausible that purine derivatives acting on these receptors could indirectly influence ERK1/2 signaling. Further research is necessary to elucidate the specific interactions of this compound derivatives with the STAT5 and ERK1/2 signaling cascades.
Molecular Basis of Antioxidant Action and Related Biological Activities
The purine structure, characterized by its nitrogen and sulfur-containing heterocyclic rings, suggests inherent potential for antioxidant activity. nih.gov The molecular mechanism by which purine derivatives like this compound exert their antioxidant effects can typically proceed through several key pathways, primarily involving the donation of a hydrogen atom or an electron to neutralize free radicals.
The principal mechanisms of antioxidant action include:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the H-donating group; a lower BDE facilitates easier donation. nih.govnih.gov For purine derivatives, N-H or O-H groups can serve as potential hydrogen donors.
Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) is a key parameter for this mechanism. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents. The antioxidant molecule first loses a proton, forming an anion, which then donates an electron to the free radical. nih.gov
Computational studies using Density Functional Theory (DFT) on other nitrogen-containing heterocyclic compounds have shown that the presence of electron-donating groups on the aromatic rings can significantly enhance antioxidant activity. nih.gov These groups can increase the electron density of the molecule, making it a better electron or hydrogen donor. The specific chemical environment, including the solvent, can influence which antioxidant mechanism predominates. nih.gov For instance, the HAT mechanism may be favored in non-polar environments, while the SPLET mechanism is more likely in polar, ionizable media. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound derivatives influences their biological activity, including receptor binding and antioxidant capacity.
SAR for Adenosine Receptor Binding: The affinity and selectivity of purine derivatives for adenosine receptor subtypes are highly sensitive to structural modifications at various positions of the purine core.
N9 Position: As observed with 2-aryl-6-morpholinopurines, the substituent at the N9 position plays a critical role. The presence of a methyl group at N9 (9-methylpurine) generally leads to more selective compounds, whereas an unsubstituted N9 position (9H-purine) results in more potent but less selective ligands. mdpi.com
N6 Position: Modifications at this position can greatly alter receptor affinity. In a series of 8-(2-furyl)adenine derivatives, the introduction of arylacetyl or arylcarbamoyl groups at the N6 position had varied effects on A₂A affinity and selectivity versus other AR subtypes. nih.gov
C2' Position of Ribose (in Nucleoside Analogues): In 2'-C-methyl-purine nucleosides, modifications to the N6-substituent influenced affinity. N6-cyclopentylamino derivatives showed reduced affinity at the bovine A₁AR compared to parent compounds, while N6-3-(R)-tetrahydrofuranylamino analogues displayed very low affinity. nih.gov Docking studies suggested that unfavorable electrostatic interactions between the tetrahydrofuranyl ring's oxygen and receptor residues were responsible for the lower affinity. nih.gov
SAR for Antioxidant Activity: The antioxidant capacity of purine-like molecules is also dictated by their structural features.
Substituents on Aromatic Rings: Studies on other heterocyclic antioxidants have demonstrated that the presence and position of electron-donating groups (e.g., methyl, methoxy, amine) significantly enhance free radical scavenging activity. nih.govnih.gov For example, α-pyridoin derivatives with a methyl or methoxy group at the 5-position exhibited significantly higher antioxidant activity than other derivatives. nih.gov This suggests that similar substitutions on the purine ring or associated aryl groups of this compound derivatives could likewise boost their antioxidant potential.
Core Structure: The inherent arrangement of nitrogen and other heteroatoms within the purine ring system is fundamental to its antioxidant potential, providing sites for hydrogen or electron donation. nih.gov
The table below summarizes key SAR findings for purine derivatives.
| Structural Position | Modification | Effect on Biological Activity | Reference |
| N9 (Purine Ring) | Methyl group vs. Hydrogen | Methylated derivatives are more selective but less potent at adenosine receptors. | mdpi.com |
| N6 (Purine Ring) | Introduction of arylacetyl/arylcarbamoyl groups | Modulates affinity and selectivity for A₂A adenosine receptors. | nih.gov |
| N6 (Purine Nucleoside) | Cyclopentyl vs. (R)-Tetrahydrofuranyl | Tetrahydrofuranyl group leads to lower A₁ adenosine receptor affinity due to unfavorable interactions. | nih.gov |
| 5-Position (Aromatic Ring) | Methyl or Methoxy group | Significantly increases antioxidant and anti-hemolysis activities in α-pyridoin derivatives. | nih.gov |
Advanced Analytical Methodologies in Purinol Research
Chromatographic Techniques for Research-Scale Separation and Purity Assessment (HPLC, UPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation and purity assessment of purine (B94841) derivatives like "2-methyl-7H-purin-8-ol". These techniques offer high resolution and sensitivity, which are critical for distinguishing the target compound from structurally similar isomers and metabolites.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of purine compounds. A typical HPLC method for "this compound" would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (like methanol (B129727) or acetonitrile). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as purine rings exhibit strong absorbance in the UV region.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle sizes in the stationary phase (typically <2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and increased sensitivity. A UPLC method for "this compound" would offer superior separation efficiency, which is particularly advantageous when analyzing complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for the analysis of purine derivatives, providing not only retention time data but also mass-to-charge ratio (m/z) information, which aids in the unequivocal identification of the compound. LC-MS is also highly sensitive, enabling the detection and quantification of "this compound" at very low concentrations. A recent study detailed a UHPLC–MS/MS method for the comprehensive quantification of 17 purine metabolites in rat plasma, showcasing the power of this technique in purine metabolism research. chromatographyonline.com
Interactive Data Table: Representative HPLC/UPLC-MS Parameters for Purine Derivative Analysis
| Parameter | HPLC | UPLC-MS/MS |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 4.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 20 min | 2-98% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | ESI+, Multiple Reaction Monitoring (MRM) |
| MS/MS Transition (example for a related compound) | 167 -> 119 | 167 -> 119 |
| Reference | General HPLC methods for purines | nih.govnih.gov |
Hyphenated Techniques for Comprehensive Structural and Compositional Analysis (e.g., GC-MS, LC-NMR)
For a complete structural and compositional understanding of "this compound," especially in complex mixtures or as a metabolite, hyphenated techniques that couple separation with spectroscopic methods are invaluable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, purine derivatives like "this compound" are generally non-volatile due to their polar nature. Therefore, a derivatization step is required prior to GC-MS analysis to increase their volatility. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method for this class of compounds. nih.govbrjac.com.brresearchgate.netresearchgate.net The resulting trimethylsilyl (B98337) (TMS) derivatives are amenable to GC separation and can be identified by their characteristic mass spectra.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) provides an unparalleled ability to elucidate the structure of compounds directly from a complex mixture. mdpi.comnih.govdntb.gov.uanih.govmdpi.com By coupling an HPLC system to an NMR spectrometer, it is possible to obtain high-quality NMR spectra of individual components as they elute from the column. This is particularly useful for the unambiguous identification of metabolites of "this compound" and for distinguishing between isomers that may have identical mass spectra. mdpi.com
Interactive Data Table: Comparison of Hyphenated Techniques for "this compound" Analysis
| Technique | Sample Preparation | Information Obtained | Key Advantages |
|---|---|---|---|
| GC-MS | Derivatization (e.g., silylation) required | Mass spectrum, fragmentation pattern | High chromatographic resolution, extensive spectral libraries |
| LC-NMR | Minimal, compatible with LC mobile phase | 1D and 2D NMR spectra (¹H, ¹³C, COSY, etc.) | Unambiguous structure elucidation, isomer differentiation |
Biospectroscopy for In Situ and Real-Time Molecular Interaction Studies
Understanding the interaction of "this compound" with biological macromolecules in real-time and in a near-native environment is crucial for elucidating its mechanism of action. Biospectroscopic techniques are well-suited for such investigations.
Fluorescence Spectroscopy can be employed to study the binding of "this compound" to proteins, such as serum albumin, which is a major carrier of small molecules in the bloodstream. Many proteins contain intrinsic fluorophores, like tryptophan residues, whose fluorescence can be quenched upon the binding of a ligand. nih.govnih.govresearchgate.netmdpi.come3s-conferences.org By monitoring the change in fluorescence intensity as a function of the concentration of "this compound", one can determine binding constants and stoichiometry of the interaction.
Amperometric Biosensors offer a means for the real-time detection of purine derivatives. These sensors typically utilize an enzyme, such as uricase, immobilized on an electrode surface. nih.govnih.govmdpi.commdpi.comresearchgate.net The enzymatic reaction with the target purine produces an electroactive species (e.g., hydrogen peroxide), which can be detected as a current. Such biosensors could potentially be adapted for the continuous monitoring of "this compound" levels in biological fluids or cell culture media, providing valuable kinetic data on its metabolism or transport.
Interactive Data Table: Biospectroscopic Methods for Studying "this compound" Interactions
| Technique | Principle | Application to "this compound" | Data Obtained |
|---|---|---|---|
| Fluorescence Spectroscopy | Quenching of intrinsic protein fluorescence upon ligand binding. | Studying the interaction with proteins like serum albumin. | Binding constant (Ka), number of binding sites (n). |
| Amperometric Biosensors | Enzymatic conversion of the analyte to a detectable species. | Real-time monitoring of its concentration in biological samples. | Concentration kinetics, metabolic rates. |
Advanced Mass Spectrometry Approaches for Metabolomic and Proteomic Profiling in Biological Systems
The introduction of "this compound" into a biological system can induce changes in the cellular metabolome and proteome. Advanced mass spectrometry techniques are pivotal in profiling these alterations.
Metabolomic Profiling using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the comprehensive analysis of small molecule metabolites in a biological sample. mdpi.comnih.govnih.govplos.org By comparing the metabolomes of control and "this compound"-treated cells or tissues, it is possible to identify metabolic pathways that are perturbed by the compound. This can provide insights into its mechanism of action and potential off-target effects. Mass spectrometry-based metabolomics can reveal alterations in purine metabolism and other related pathways. mdpi.comnih.gov
Proteomic Profiling aims to identify and quantify the entire protein complement of a biological system. Mass spectrometry-based proteomics, typically employing techniques like two-dimensional fluorescence difference gel electrophoresis (DIGE) followed by mass spectrometry, can be used to assess changes in protein expression in response to "this compound". acs.orgfigshare.comacs.orgmdpi.comnih.gov For instance, studies on other purine analogs have shown changes in proteins involved in intermediary metabolism, cell growth, and signal transduction. acs.orgfigshare.com Such analyses can help to identify the protein targets of "this compound" and the cellular pathways it modulates.
Interactive Data Table: Mass Spectrometry Approaches in "this compound" Research
| Approach | Objective | Key Techniques | Expected Findings |
|---|---|---|---|
| Metabolomics | To identify and quantify changes in the cellular metabolome. | LC-MS, GC-MS, High-Resolution MS | Alterations in purine metabolism pathways and other related metabolic networks. mdpi.comnih.gov |
| Proteomics | To identify and quantify changes in cellular protein expression. | 2D-DIGE, LC-MS/MS, Label-free quantification | Identification of protein targets and modulated signaling pathways. acs.orgfigshare.com |
Emerging Research Areas and Future Perspectives for 2 Methyl 7h Purin 8 Ol
Applications in Chemical Biology as Molecular Probes and Investigative Tools
The development of molecular probes is crucial for visualizing and understanding complex biological processes within living systems. news-medical.net Molecular probes are designed to bind to a specific target and produce a measurable signal, often through fluorescence. acs.org While direct applications of 2-methyl-7H-purin-8-ol as a molecular probe are not yet extensively documented, the broader class of purine (B94841) analogs, particularly 8-azapurines, has shown significant potential as fluorescent probes. rsc.org These analogs are often isosteric to natural purines and can substitute for them in various biochemical pathways, offering a window into cellular functions. rsc.org
The synthesis of purine derivatives with reactive handles for bioconjugation is a key strategy in developing such probes. For instance, the introduction of alkynyl groups onto the purine scaffold allows for their attachment to reporter molecules via "click chemistry." mdpi.com Future research could focus on synthesizing derivatives of this compound that incorporate functionalities suitable for acting as molecular probes. This could involve the strategic placement of fluorophores or reactive groups for conjugation, enabling the investigation of the roles of purine-binding proteins and enzymes in cellular pathways. The development of such tools would be invaluable for studying biological systems for which traditional methods have been inadequate. news-medical.net
Table 1: Potential Modifications to this compound for Molecular Probe Development
| Modification Strategy | Potential Application | Relevant Research Finding |
| Introduction of a fluorophore | Direct visualization of binding events | 8-azapurines exhibit pH-dependent fluorescence. rsc.org |
| Attachment of a biotin (B1667282) tag | Affinity purification of binding partners | Biotin phosphane can react with azides in the Staudinger-Bertozzi ligation. news-medical.net |
| Incorporation of an alkyne or azide (B81097) group | Site-specific labeling via click chemistry | On-column Sonogashira coupling can synthesize alkynylated purine derivatives. mdpi.com |
| Isotopic labeling (e.g., with ¹³C or ¹⁵N) | NMR-based studies of molecular interactions | Isotope-aided research is used to study purine metabolism. iaea.org |
Integration into Functional Materials and Nanomaterials Science
The field of materials science is increasingly looking to biologically relevant molecules to create novel functional materials and nanomaterials. Purine-based compounds are attractive candidates due to their unique electronic properties and ability to self-assemble. numberanalytics.com Research has shown that purine derivatives can be incorporated into smart and biocompatible nanoassemblies. researchgate.netacs.org These nanostructures can be designed for applications such as drug delivery. nih.gov
A notable example is the use of nanoparticles to deliver Allopurinol, a structural isomer of this compound. researchgate.netmdpi.comresearchgate.net Allopurinol has been successfully loaded into bovine serum albumin nanoparticles and nanostructured lipid carriers to improve its delivery and efficacy. researchgate.netmdpi.com This suggests a promising avenue for this compound, where its encapsulation within nanoparticles could enhance its bioavailability and target specificity. nih.gov Furthermore, the inherent properties of the purine scaffold could be exploited in the development of conductive materials or optoelectronic devices. numberanalytics.com Future research in this area would involve the synthesis and characterization of polymers and nanomaterials incorporating the this compound moiety and evaluating their physical and biological properties.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Rationale | Supporting Evidence |
| Drug Delivery Systems | Encapsulation can improve solubility and targeting. | Allopurinol has been successfully formulated into nanoparticles. researchgate.netmdpi.comresearchgate.net |
| Conductive Polymers | Purine scaffolds possess inherent electronic properties. | Purine-based materials have shown conductive properties. numberanalytics.com |
| Optoelectronic Devices | Potential for use in LEDs and solar cells. | Purine-based materials are being explored for optoelectronics. numberanalytics.com |
| Biomaterial Coatings | Can enhance biocompatibility of medical devices. | Natural compounds are used to functionalize biomaterials. researchgate.net |
Exploration of Bioorthogonal Chemistry Applications in Purinol Systems
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. news-medical.netnih.gov These reactions are invaluable for labeling and tracking biomolecules in their natural environment. A key strategy in bioorthogonal chemistry is the use of "click chemistry," most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govmdpi.com
The purine scaffold is well-suited for modification with bioorthogonal handles. Research has demonstrated the successful on-column synthesis of oligodeoxynucleotides containing alkynylated purine derivatives, which can then be modified post-synthetically. mdpi.com This approach could be adapted for this compound, allowing for the introduction of an alkyne or azide group. Such modified "purinol" systems could then be used to study their interactions in complex biological milieu. For example, an azide-modified this compound could be introduced into cells and subsequently labeled with a fluorescent alkyne probe to visualize its localization and binding partners. The development of bioorthogonal variants of this compound would open up new avenues for studying its biological roles with high precision and minimal perturbation. nih.gov
Computational and Structure-Based Design of Novel Purinol Scaffolds
Computational methods and structure-based drug design have become indispensable tools in modern medicinal chemistry. These approaches allow for the rational design of novel molecules with desired biological activities, saving time and resources compared to traditional high-throughput screening. For purine-like scaffolds, computational studies have been extensively used to understand structure-activity relationships (SAR) and to design potent and selective inhibitors for various protein targets. mdpi.comresearchgate.netnih.govresearchgate.net
For this compound, computational modeling can be employed to predict its binding modes to various enzymes and receptors. By understanding these interactions at an atomic level, new analogs with improved affinity and selectivity can be designed. For example, docking studies could reveal key hydrogen bonds and hydrophobic interactions that can be enhanced through chemical modification. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed for a series of purinol derivatives to predict the biological activity of yet-unsynthesized compounds. researchgate.net This iterative process of computational design, chemical synthesis, and biological evaluation is a powerful strategy for developing novel therapeutic agents based on the this compound scaffold. finechem-mirea.rursc.org
Interdisciplinary Research Collaborations in Purine Science
The complexity of modern scientific challenges necessitates a move towards more interdisciplinary research. Purine science is a prime example of a field that benefits immensely from collaborations between chemists, biologists, material scientists, and computational scientists. numberanalytics.comresearchgate.net The study of purine derivatives like this compound touches upon a wide range of scientific disciplines.
Future progress in understanding and applying this compound will likely stem from collaborative efforts. For instance, synthetic chemists can work on novel methods to produce derivatives of this compound, which can then be passed on to chemical biologists for evaluation as molecular probes. cas.cz In parallel, materials scientists could explore the integration of these new compounds into functional nanomaterials, while computational chemists provide theoretical insights to guide the design process. acs.org Such interdisciplinary approaches have been highlighted as crucial for advancing the field of purine chemistry and will be essential for unlocking the full potential of this compound and its analogs. numberanalytics.com
Q & A
Q. What are the common synthetic routes for preparing 2-methyl-7H-purin-8-ol and its derivatives?
The synthesis of 8-substituted purine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in the preparation of 8-arylpurines, the reaction of purine precursors with aryl halides or organometallic reagents (e.g., Grignard reagents) is common. Evidence from the synthesis of 8-(4-methoxyphenyl)-7H-purin-6-ol highlights the use of recrystallization with solvents like AcOEt/MeOH to isolate products, achieving yields up to 81% . Similarly, substitution reactions with hydroxylated aryl groups (e.g., 2-hydroxyphenyl) require controlled temperature and solvent systems to prevent decomposition . Methodological emphasis should be placed on optimizing stoichiometry, solvent polarity, and purification techniques (e.g., flash chromatography) to enhance reproducibility.
Q. How is infrared spectroscopy (IR) utilized in characterizing this compound derivatives?
IR spectroscopy is critical for identifying functional groups and tautomeric forms. For instance, the N-H and O-H stretches (3300–2300 cm⁻¹) in 8-substituted purines confirm the presence of hydroxyl and amine groups. Peaks at ~1680 cm⁻¹ and ~1600 cm⁻¹ correspond to C=O/C=N and aromatic C=C vibrations, respectively, which help distinguish between keto-enol tautomers . Researchers should cross-reference IR data with NMR and mass spectrometry to resolve ambiguities in tautomeric or isomeric forms.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in 8-substituted purine synthesis?
By-product formation often arises from competing reactions, such as over-substitution or ring-opening. Evidence from the synthesis of 7-allylpurines demonstrates that reducing Grignard reagent equivalents (from 3.00 to 2.00) and shortening reaction time (to 40 minutes) can suppress side reactions, achieving 85% yield of the desired product . Additionally, additives like MnO₂ may stabilize intermediates or quench reactive by-products . Advanced strategies include real-time monitoring (e.g., TLC or HPLC) and computational modeling to predict reaction pathways.
Q. What strategies resolve contradictions in spectral data during purine derivative characterization?
Divergent spectral data (e.g., conflicting NMR or IR peaks) may arise from dynamic tautomerism or impurities. For example, in 7-allylpurine synthesis, mixed products with overlapping NMR signals required iterative recrystallization and 2D NMR (e.g., HSQC, COSY) to resolve structural assignments . Researchers should employ orthogonal techniques:
- Mass spectrometry to confirm molecular weight.
- X-ray crystallography for unambiguous structural determination.
- Variable-temperature NMR to study tautomeric equilibria .
Q. How do substituents at the 8-position influence the reactivity and bioactivity of this compound analogs?
Substituents like hydroxyl, methoxy, or halogen groups alter electronic properties and hydrogen-bonding capacity, impacting both chemical reactivity and biological interactions. For example:
- Electron-withdrawing groups (e.g., Cl) at C-8 increase electrophilicity, facilitating nucleophilic attacks in drug-target interactions .
- Hydroxyl groups enhance solubility and metal-chelation potential, relevant in photodynamic therapy applications .
Structure-activity relationship (SAR) studies should combine DFT calculations with in vitro assays to correlate substituent effects with bioactivity.
Q. What methodologies assess the purity and stability of this compound under varying storage conditions?
Purity and stability studies require:
- HPLC/UV-Vis : Quantify degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
- Thermogravimetric analysis (TGA) : Monitor thermal decomposition thresholds.
- Light-sensitive storage : Evidence recommends storing purine derivatives in dark, inert environments to prevent photodegradation . For long-term stability, lyophilization or encapsulation in stabilizers (e.g., cyclodextrins) is advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
